Aspartyl-aspartyl-glutamyl-aspartic acid is classified as a tetrapeptide, which is a type of oligopeptide consisting of four amino acid residues. It is formed from the sequential linkage of aspartic acid and glutamic acid, both of which are classified as acidic amino acids due to their side chains containing carboxylic acid groups. Aspartic acid (symbol: Asp) and glutamic acid (symbol: Glu) play critical roles in various biological functions, including acting as neurotransmitters in the central nervous system.
The synthesis of aspartyl-aspartyl-glutamyl-aspartic acid can occur through both biosynthetic and chemical methods.
The optimization of conditions such as temperature, pH, and substrate concentrations is crucial for maximizing yield during synthesis. For instance, maintaining a pH around 7 to 8 can enhance reaction rates while minimizing side reactions.
The molecular structure of aspartyl-aspartyl-glutamyl-aspartic acid can be described by its sequence and spatial configuration:
Aspartyl-aspartyl-glutamyl-aspartic acid can participate in various chemical reactions:
The mechanism of action for aspartyl-aspartyl-glutamyl-aspartic acid primarily relates to its role in neurotransmission:
Aspartyl-aspartyl-glutamyl-aspartic acid has several scientific applications:
Aspartyl-aspartyl-glutamyl-aspartic acid is a linear tetrapeptide with the amino acid sequence Asp-Asp-Glu-Asp. Its molecular formula is C17H24N4O13, and it has a PubChem Compound Identifier (CID) of 129956 [1]. The peptide consists of three aspartic acid residues and one glutamic acid, all acidic amino acids conferring a net negative charge at physiological pH. The canonical structure features standard α-carboxyl to α-amino peptide bonds, but inherent instability exists at aspartic acid residues due to susceptibility to non-enzymatic modifications. Specifically, aspartic acid residues can undergo isomerization via succinimide intermediates, forming β-linked isoforms where the peptide bond forms via the side-chain carboxyl group [5] . This structural plasticity distinguishes it from more stable peptides and necessitates careful analytical characterization.
Table 1: Structural Features of Aspartyl-Aspartyl-Glutamyl-Aspartic Acid
Property | Detail |
---|---|
Molecular Formula | C17H24N4O13 |
Molecular Weight | 492.40 g/mol (theoretical) |
PubChem CID | 129956 [1] |
Key Structural Motifs | α-peptide bonds; potential β-aspartyl bonds; acidic side chains |
Chemical Instability | Aspartic acid residues prone to isomerization and racemization [5] |
This tetrapeptide exemplifies broader biochemical principles relevant to protein stability and function. Aspartic acid-rich sequences are molecular "hot spots" for non-enzymatic degradation, particularly deamidation (if asparagine is present) and isomerization. Studies on model peptides like Val-Tyr-Pro-Asn-Gly-Ala demonstrate that asparagine-glycine sequences undergo rapid deamidation (half-life: 1.4 days at 37°C, pH 7.4) forming a succinimide intermediate, which hydrolyzes to yield either normal α-aspartyl or β-isoaspartyl peptides [5]. While the specific biological function of Asp-Asp-Glu-Asp remains less documented, its sequence characteristics place it within critical discussions of:
The historical understanding of aspartyl-containing peptides like Asp-Asp-Glu-Asp is intertwined with discoveries in protein degradation enzymology and aminoacyl-tRNA synthetase biochemistry. Key milestones include:
Succinimide Intermediate Identification (1980s): Research by Geiger and Clarke established the mechanism of non-enzymatic degradation at aspartyl and asparaginyl residues. Their seminal 1982 work demonstrated the rapid formation of cyclic succinimide intermediates in peptides, explaining the generation of isoaspartate linkages and D-aspartate residues during peptide aging [5]. This provided the mechanistic foundation for understanding instability in sequences like Asp-Asp-Glu-Asp.
Enzyme-Induced Amino Acid Attachment (1982): A pivotal study documented the covalent linkage of aspartic acid to yeast aspartyl-tRNA synthetase itself, independent of transfer RNA. This reaction, requiring adenosine triphosphate and magnesium chloride, produced an acid- and alkali-resistant bond, likely an amide linkage between aspartate and lysine residues [4]. This highlighted the potential for atypical peptide bond formation involving activated aspartate.
Discovery of β-Aspartyl Linkages: Natural occurrence of β-aspartyl peptides, such as β-aspartylaspartic acid isolated from asparagus shoots, demonstrated that non-α linkages exist in nature . While not directly reporting Asp-Asp-Glu-Asp, this finding underscored the biological relevance of isomerized aspartyl peptides.
Expanded Understanding of Synthetase Function (2019): The discovery that bacterial aspartyl-tRNA synthetases possess intrinsic glutamyl-tRNA synthetase activity revealed unexpected versatility in these enzymes [8]. This expanded the functional context for aspartyl-glutamyl interactions within peptide synthesis machineries.
Table 2: Key Historical Insights Relevant to Aspartyl Peptide Biochemistry
Timeframe | Discovery | Significance for Aspartyl Peptides |
---|---|---|
Early 1980s | Identification of succinimide-mediated deamidation/isomerization [5] | Explained instability of Asx sequences in peptides/proteins |
1982 | Covalent aspartate attachment to aspartyl-tRNA synthetase [4] | Demonstrated enzymatic potential for atypical aspartyl bond formation |
1980s-1990s | Isolation of natural β-aspartyl peptides (e.g., β-aspartylaspartic acid) | Confirmed occurrence of isoaspartate linkages in biological systems |
2019 | Bacterial Aspartyl-tRNA synthetase Glu-tRNA synthesis [8] | Revealed enzyme adaptability for acidic amino acid handling |
While the precise first isolation and characterization date of Asp-Asp-Glu-Asp is not detailed in the available sources, its study falls within these broader investigative pathways focusing on the biochemistry of acidic amino acids and their sequences.
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